6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
The compound 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a spirocyclic quinazoline derivative featuring a chloro substituent at the 6' position, a 3,4-dimethoxybenzoyl group at the 1-position, and a methyl group at the 1'-position. The spirocyclic framework enhances conformational rigidity, which may improve binding specificity compared to non-cyclic analogs .
Properties
IUPAC Name |
6-chloro-1'-(3,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-25-17-6-5-15(23)13-16(17)20(27)24-22(25)8-10-26(11-9-22)21(28)14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWUPUPATFSUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic derivative belonging to the class of spiro compounds, which have garnered attention for their potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.83 g/mol. The structure features a spiro configuration that contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer properties: Many spiro compounds have shown promise in inhibiting tumor growth.
- Antimicrobial effects: Some derivatives demonstrate effectiveness against various bacterial and fungal strains.
- Neuroprotective effects: Certain analogs are investigated for their ability to protect neuronal cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis: The compound may promote programmed cell death in malignant cells.
Anticancer Activity
A study conducted on similar quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 8.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. A derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
In neuroprotection studies, compounds with a similar spiro structure were found to protect against oxidative stress-induced neuronal damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to toxic agents .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one show promising anticancer properties. For instance, derivatives of quinazoline have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
The spiro-piperidine framework has been associated with antimicrobial activity. Compounds featuring this structure have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that similar compounds can modulate inflammatory pathways. The presence of the methoxy groups may enhance the anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Spiro Structure : The initial step usually involves the condensation of a piperidine derivative with a quinazoline precursor.
- Chlorination and Benzoylation : Subsequent chlorination introduces the chlorine atom at the 6' position, while benzoylation incorporates the 3,4-dimethoxybenzoyl group.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized through NMR and mass spectrometry.
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazolines demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Activity
In vitro tests revealed that derivatives of this compound showed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for potential therapeutic use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished by its 6'-chloro and 3,4-dimethoxybenzoyl substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Properties
- Chloro vs. Fluoro Substituents : The 6'-chloro group in the target compound may confer stronger electron-withdrawing effects and higher binding affinity compared to fluoro analogs (e.g., 6'-fluoro in ). However, chloro substituents often reduce aqueous solubility, which could limit bioavailability .
- 3,4-Dimethoxybenzoyl Group : This moiety increases lipophilicity and may enhance membrane permeability or target interactions (e.g., with kinases or GPCRs). Its absence in analogs like the 6',7'-dimethoxy derivative () shifts the compound’s polarity and metabolic profile .
- Substitutions at the 1'-position (methyl vs. ethyl) fine-tune steric bulk and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted triazinones with heterocyclic ketones (e.g., Scheme 35 in ). Key steps include:
- Use of temperature-controlled environments (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions.
- Introduction of the 3,4-dimethoxybenzoyl group via nucleophilic acyl substitution under basic conditions (e.g., NaH or K₂CO₃).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify spirocyclic connectivity and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., ESI+ mode).
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the piperidine-quinazolinone core and chloro/dimethoxybenzoyl groups .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodology :
- Salt formation (e.g., hydrochloride salt) enhances aqueous solubility ().
- Use of co-solvents (DMSO ≤ 0.1% v/v) or lipid-based carriers (e.g., cyclodextrins) for cell-based assays.
- Stability studies under varying pH (4–9) and temperature (4°C to 37°C) using HPLC-UV to monitor degradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs, using homology models if crystal structures are unavailable.
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- SAR analysis of analogs (e.g., fluoro vs. chloro substituents) to prioritize targets with high docking scores (ΔG ≤ −8 kcal/mol) .
Q. What in vivo experimental designs are suitable for evaluating anti-inflammatory or anticancer efficacy?
- Methodology :
- Rodent models : Formalín-induced paw edema (anti-inflammatory) or xenograft tumors (anticancer) with daily oral dosing (10–50 mg/kg).
- Endpoint assays : ELISA for cytokine profiling (IL-6, TNF-α) or immunohistochemistry for apoptosis markers (caspase-3).
- Dose optimization via pharmacokinetic studies (plasma t₁/₂, AUC) to balance efficacy and toxicity .
Q. How can discrepancies in structure-activity relationship (SAR) studies be resolved?
- Methodology :
- Comparative assays : Test analogs (e.g., 6'-fluoro vs. 6'-chloro derivatives) under identical conditions.
- Free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity.
- Meta-analysis of published data to identify trends (e.g., electron-withdrawing groups enhancing target inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
